8-epi-Chlorajapolide F

Natural Product Chemistry Stereochemistry Structural Revision

Structural misassignment plagues lindenane sesquiterpenoid research. 8-epi-Chlorajapolide F (CAS 863301-69-3), corrected from 9-hydroxy-heterogorgiolide to its true 8-epimeric configuration, resolves this. • Monomeric scaffold; negative control for cytotoxicity assays (IC50 >50 μg/mL vs NCI-H460, SMMC-7721) • Contrasts with potent dimers for SAR dissection • ≥98% purity; available for global shipping.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B12387493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-epi-Chlorajapolide F
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C
InChIInChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16+/m1/s1
InChIKeyNIDGSFJPVYDWLY-NEQHGRNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-epi-Chlorajapolide F: Overview


8-epi-Chlorajapolide F (compound 1a) is a chlorinated lindenane-type sesquiterpenoid monomer (C16H20O4; MW 276.33) isolated from the aerial parts of Chloranthus japonicus [1]. The compound was originally misassigned as 9-hydroxy-heterogorgiolide but was subsequently revised to its correct 8-epimeric configuration [1]. It exhibits a unique octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one core and is characterized by low cytotoxicity (IC50 > 50 μg/mL) against NCI-H460 and SMMC-7721 cancer cell lines [1], in stark contrast to the more potent lindenane sesquiterpenoid dimers found in the same source plant. This differential activity profile, combined with its well-defined stereochemistry and availability from reputable vendors, makes 8-epi-Chlorajapolide F a valuable reference standard for studies seeking to understand structure-activity relationships (SAR) within this natural product class.

Why Generic Substitution Fails for 8-epi-Chlorajapolide F


The procurement of a 'lindenane sesquiterpenoid' or 'Chlorajapolide F analog' cannot be assumed to yield equivalent experimental outcomes due to profound differences in stereochemistry, monomeric vs. dimeric architecture, and the resultant bioactivity profiles. 8-epi-Chlorajapolide F's very identity is defined by a corrected 8-epimeric configuration, a revision from the previously misassigned 9-hydroxy-heterogorgiolide [1]. This stereochemical precision is crucial for accurate analytical reference and reproducible biological data. Furthermore, the compound is a monomer, whereas many of the more potently cytotoxic or anti-inflammatory compounds from Chloranthus japonicus are lindenane sesquiterpenoid dimers (e.g., compounds 10-13 in the isolation study) [1]. As the quantitative evidence below demonstrates, the monomeric 8-epi-Chlorajapolide F displays markedly lower cytotoxic and anti-inflammatory activity compared to its dimeric counterparts, making it a poor substitute for studies focused on these endpoints but a valuable tool for SAR and target identification studies requiring a less active comparator. Substituting with a more potent dimer or a structurally ambiguous analog would invalidate experimental controls and confound research objectives.

8-epi-Chlorajapolide F vs. Analogs: Quantitative Evidence


Corrected Stereochemistry vs. Misassignment

The structural identity of 8-epi-Chlorajapolide F is defined by a key stereochemical correction. The compound was originally reported as 9-hydroxy-heterogorgiolide but was later revised to its 8-epimer (compound 1a) based on comprehensive spectroscopic analysis [1]. This revision establishes 8-epi-Chlorajapolide F as a distinct chemical entity with a defined 3D configuration, which is critical for accurate analytical reference and for interpreting structure-activity relationships within the lindenane sesquiterpenoid family.

Natural Product Chemistry Stereochemistry Structural Revision

Cytotoxicity: Monomer vs. Dimers

8-epi-Chlorajapolide F demonstrates minimal cytotoxicity against human cancer cell lines, whereas lindenane sesquiterpenoid dimers from the same source plant exhibit marked cytotoxic activity. In a standardized cytotoxicity assay, 8-epi-Chlorajapolide F (1a) showed IC50 values > 50 μg/mL against both NCI-H460 (lung cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines [1]. In contrast, the sesquiterpene dimers (compounds 10-13) isolated alongside it were reported to show 'marked cytotoxicities' [1]. This stark difference in potency provides a clear functional distinction between the monomeric 8-epi-Chlorajapolide F and the dimeric lindenane analogs.

Cancer Research Cytotoxicity SAR Studies

Anti-inflammatory Activity vs. Key Analogs

In assays measuring inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, 8-epi-Chlorajapolide F exhibits weak activity (IC50 > 50 μM) . This contrasts sharply with the pronounced inhibition observed for other lindenane sesquiterpenoids. For instance, chlojaponilactone B, another monomeric lindenane sesquiterpenoid, is reported to have pronounced anti-inflammatory activity [1], and the dimeric sarcanolides C-E display IC50 values in the range of 13.4–17.2 μM [2]. This quantitative difference further reinforces the functional divergence between 8-epi-Chlorajapolide F and its more potent structural relatives.

Inflammation Immunology Natural Product Screening

Monomer vs. Dimer Architecture: Bioactivity Determinant

8-epi-Chlorajapolide F is a monomeric lindenane sesquiterpenoid (C16H20O4, MW 276.33) . In contrast, many of the most biologically active compounds isolated from Chloranthus japonicus are lindenane sesquiterpenoid dimers, which are formed by the union of two monomeric units. The original isolation study [1] explicitly states that 'sesquiterpene dimers (10-13) showed marked cytotoxicities', while the monomeric 8-epi-Chlorajapolide F (1a) was essentially inactive (IC50 > 50 μg/mL). This class-level observation is further supported by numerous studies demonstrating that dimerization is often a critical structural feature for potent activity in this natural product family [2].

Structure-Activity Relationship Natural Product Chemistry Drug Discovery

8-epi-Chlorajapolide F Application Scenarios


Analytical Standard for Stereochemistry

Due to its history of structural misassignment and subsequent correction to the 8-epimer [1], 8-epi-Chlorajapolide F serves as an essential reference standard for analytical chemistry laboratories engaged in natural product dereplication, quality control of Chloranthus-derived extracts, and the validation of synthetic or biosynthetic pathways. Its well-defined stereochemistry and availability from commercial vendors make it a reliable benchmark for HPLC, NMR, and mass spectrometry method development.

Negative Control in SAR Studies

The consistently low activity of 8-epi-Chlorajapolide F in cytotoxicity (IC50 > 50 μg/mL) and anti-inflammatory assays (IC50 > 50 μM) , especially when compared to the potent dimeric lindenane sesquiterpenoids [2], makes it an ideal negative control or 'inactive' comparator. Researchers can use this compound to establish baseline activity in cellular assays, to confirm that observed effects are due to specific structural features present in more active analogs, and to rule out non-specific or cytotoxic artifacts.

Dimerization Role Probe

The stark contrast in bioactivity between monomeric 8-epi-Chlorajapolide F and the dimeric lindenane sesquiterpenoids [2] provides a clear functional readout for the importance of dimerization. Procuring this compound allows researchers to directly test hypotheses regarding the molecular mechanisms (e.g., enhanced binding affinity, target engagement, or cellular uptake) conferred by the dimeric scaffold. It can serve as a key building block or starting material for semi-synthetic efforts aimed at creating novel monomer-dimer hybrids to dissect SAR.

Biosynthesis Pathway Reference

As a monomeric lindenane sesquiterpenoid, 8-epi-Chlorajapolide F is a likely intermediate or shunt product in the biosynthesis of more complex lindenane dimers. Its isolation from Chloranthus japonicus [1] and its defined structure make it a valuable standard for transcriptomic and metabolomic studies seeking to identify and characterize the enzymes (e.g., cytochrome P450s, dioxygenases, Diels-Alderases) responsible for oxidative modifications and dimerization in the Chloranthaceae family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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